![molecular formula C10H6F3N3O3 B2824394 2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one CAS No. 692281-44-0](/img/structure/B2824394.png)
2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
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Overview
Description
“2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one” is a complex organic compound. It contains a pyrazolone ring which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The pyrazolone ring is substituted with a 4-nitrophenyl group and a trifluoromethyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve reactions similar to those used for synthesizing other pyrazolone derivatives. For instance, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been synthesized and studied for their antimicrobial properties .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolone ring, a nitrophenyl group, and a trifluoromethyl group. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the nitro group is electron-withdrawing and could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These properties could include its solubility, melting point, boiling point, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O3/c11-10(12,13)8-5-9(17)15(14-8)6-1-3-7(4-2-6)16(18)19/h1-5,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRUNTKWRFYRDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C(N2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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